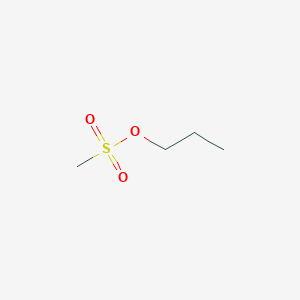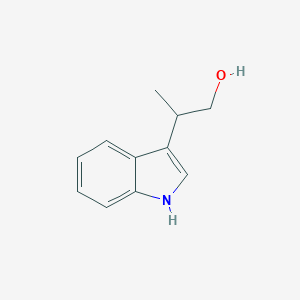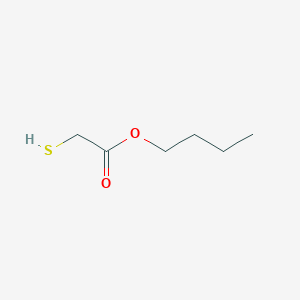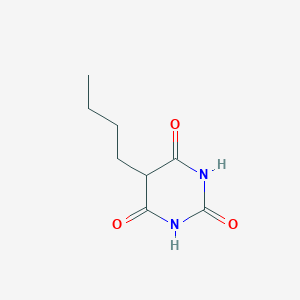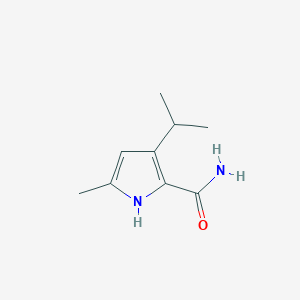
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide, also known as 3-IM-2-C, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique molecular structure and properties that make it useful in different areas of study.
Mécanisme D'action
The mechanism of action of 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to interact with specific proteins in the body, leading to its therapeutic effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its unique molecular structure, which makes it useful in various applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide. One area of focus is its potential use in drug delivery systems, as it has been shown to penetrate cell membranes. Another area of research is its potential use in organic electronics, as it has unique electronic properties that make it useful in this field. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide involves the reaction of isobutyryl chloride with 2-amino-3-methylpyrrole in the presence of a base. The resulting product is then purified by recrystallization to obtain the pure compound. This synthesis method has been extensively studied and optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
Numéro CAS |
131475-10-0 |
|---|---|
Nom du produit |
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-5(2)7-4-6(3)11-8(7)9(10)12/h4-5,11H,1-3H3,(H2,10,12) |
Clé InChI |
DKQPMKHLSWNWSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)N)C(C)C |
SMILES canonique |
CC1=CC(=C(N1)C(=O)N)C(C)C |
Synonymes |
1H-Pyrrole-2-carboxamide,5-methyl-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



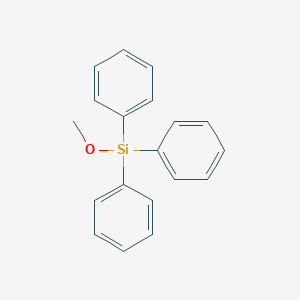
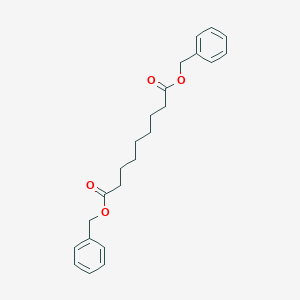
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
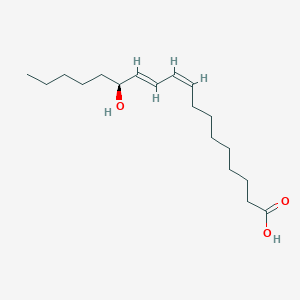
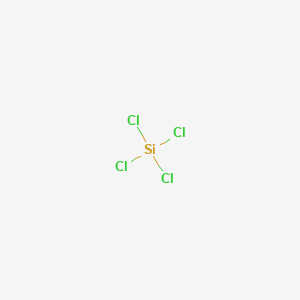
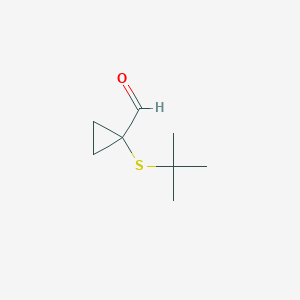
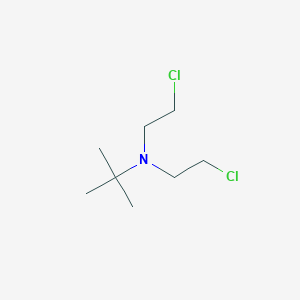
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)

